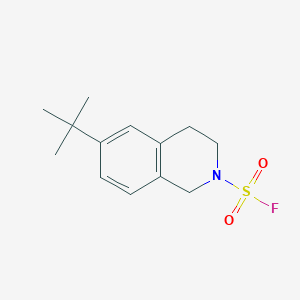![molecular formula C15H13ClN2O3 B2971474 [Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386278-19-9](/img/structure/B2971474.png)
[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a synthetic organic compound with a complex structure. This compound incorporates functional groups such as carbamoyl, phenyl, and chloropyridine, indicating its potential for diverse reactivity and applications. Its chemical properties make it an interesting subject in scientific research and industrial applications.
準備方法
Synthetic routes and reaction conditions: The preparation of [Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can involve multiple synthetic steps, usually starting with the appropriate pyridine derivative. A common approach includes:
The activation of 6-chloropyridine-3-carboxylic acid through esterification or the formation of an acid chloride.
Coupling the intermediate with a methyl(phenyl)carbamate group under controlled conditions, potentially utilizing catalysts or specific reaction environments to facilitate the process.
Industrial production methods: Industrial production methods might employ continuous flow techniques and optimized catalytic systems to enhance yield and purity while minimizing by-products. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis.
Types of reactions it undergoes:
Substitution reactions: Given the presence of chloropyridine, nucleophilic substitutions are common.
Oxidation and reduction reactions: The compound may undergo oxidation or reduction under specific conditions, altering its functional groups.
Hydrolysis reactions: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions.
Common reagents and conditions used in these reactions:
Substitution: Reagents like sodium methoxide or other nucleophiles.
Oxidation: Use of oxidizing agents such as potassium permanganate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major products formed from these reactions:
Substitution often yields different pyridine derivatives.
Oxidation can result in carboxylic acids or other oxidized forms.
Hydrolysis typically produces the corresponding carboxylic acid and methyl(phenyl)carbamate.
科学的研究の応用
The compound's structure makes it valuable in various research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological macromolecules can be studied for potential bioactivity.
Medicine: Investigation as a potential pharmaceutical intermediate.
Industry: Application in the production of advanced materials or agrochemicals.
作用機序
[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate interacts with its molecular targets through its functional groups:
Molecular targets: Enzymes, receptors, or other proteins that interact with its carbamoyl, phenyl, or chloropyridine moieties.
Pathways involved: Depending on its application, the compound can be involved in pathways related to signal transduction, metabolic processes, or inhibition of specific enzymes.
類似化合物との比較
[Methyl(phenyl)carbamoyl]methyl pyridine-3-carboxylate.
[Methyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate.
[Methyl(phenyl)carbamoyl]methyl 6-bromopyridine-3-carboxylate.
This compound's unique structural features and versatile reactivity make it a valuable asset in multiple scientific and industrial fields.
特性
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-18(12-5-3-2-4-6-12)14(19)10-21-15(20)11-7-8-13(16)17-9-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCTXPHXNQIUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2971397.png)
![4-[4-(dimethylamino)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2971400.png)
![5-Methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2971401.png)
![Tert-butyl 2-[3-[(2-chloroacetyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2971402.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2971403.png)





